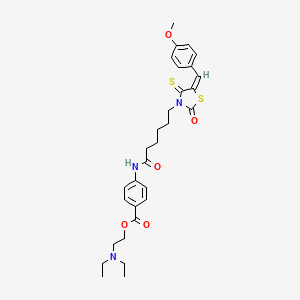

![molecular formula C18H17N3O4S B3001683 2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-08-3](/img/structure/B3001683.png)

2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. One study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the relevance of such compounds in drug chemistry . Another study describes the synthesis of two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally characterized by X-ray single crystal diffraction . Additionally, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction is reported, demonstrating the versatility of synthetic methods in creating benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The X-ray single crystal diffraction studies provide detailed insights into the molecular-electronic structure of the synthesized compounds . The structural characterization helps in understanding the steric effects and the potential for intramolecular interactions, which are important for the biological activity of these molecules.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of sterically hindered groups can affect the kinetics of substitution reactions in aqueous solutions, as observed in the kinetic investigations of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The formation of stable sydnone iminium N-oxides from the diazeniumdiolation of benzyl cyanide also illustrates the unique reactivity of certain benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their solubility, stability, and hydrogen bonding capabilities, are important for their biological function. The intramolecular N-H···O hydrogen bond observed in methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate contributes to the formation of a three-dimensional framework structure, which could be significant for the compound's biological activity . Similarly, the acid/base stability of the 3-oxo-4-amino-1,2,3-oxadiazole derivatives is a notable property that can influence their pharmacological profile .

Biological Evaluation and Case Studies

The biological evaluation of benzamide derivatives is essential to determine their potential as therapeutic agents. The benzamide derivatives synthesized from 4-aminophenazone were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . The antimicrobial screening of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides revealed higher activity for some compounds compared to reference drugs, indicating their promise in antimicrobial therapy .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Biological Studies

A study on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, similar in structure to the requested compound, revealed insights into their crystal structures, Hirshfeld surfaces, and biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus. This indicates a potential application in developing antibacterial agents (Subbulakshmi N. Karanth et al., 2019).

Novel Polyimides for Metal Ion Removal

Research on novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties, based on a new aromatic diamine, showed their application in the removal of Co(II) and Ni(II) ions from aqueous solutions. This underscores their potential use in environmental cleanup and water treatment processes (Y. Mansoori & Mina Ghanbari, 2015).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent activity. This suggests the relevance of similar compounds in the development of new anticancer drugs (B. Ravinaik et al., 2021).

Synthesis and Application in Analytical Chemistry

Another study focused on the synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes in the analysis of automobile exhaust. This highlights the compound's utility in environmental monitoring and analytical chemistry (N. Jachmann & U. Karst, 2001).

Safety and Hazards

The safety data sheet for a similar compound, N,N-Dimethylbenzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Wirkmechanismus

Target of Action

It is known that sulfonamides, a group of compounds that contain the structure so2nh2, interact with various genes .

Mode of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Result of Action

Based on the known action of sulfonamides, we can infer that this compound might inhibit bacterial growth by disrupting folic acid synthesis .

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)16(22)19-18-21-20-17(25-18)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUONVNPGOSHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)